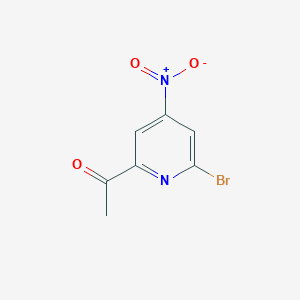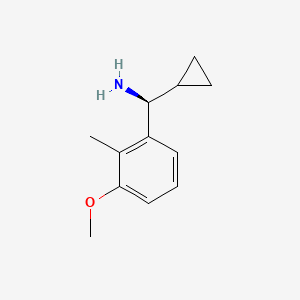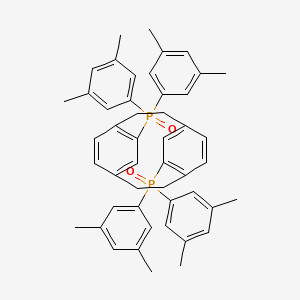
5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile: is an organic compound with the molecular formula C8H6N4O and a molecular weight of 174.16 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with ethyl, hydroxyl, and dicarbonitrile groups. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of ethyl-substituted precursors with nitrile groups in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of nitrile groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research .
Comparación Con Compuestos Similares
- 5-Ethyl-6-methoxypyrazine-2,3-dicarbonitrile
- 5-Ethyl-6-chloropyrazine-2,3-dicarbonitrile
- 5-Ethyl-6-aminopyrazine-2,3-dicarbonitrile
Comparison: Compared to its analogs, 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility in polar solvents and increases its potential for hydrogen bonding, making it a valuable compound in various applications .
Propiedades
Número CAS |
57005-62-6 |
|---|---|
Fórmula molecular |
C8H6N4O |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
5-ethyl-6-oxo-1H-pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-2-5-8(13)12-7(4-10)6(3-9)11-5/h2H2,1H3,(H,12,13) |
Clave InChI |
IYJMZYHPDQHTPW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(NC1=O)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)

![Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate](/img/structure/B12842216.png)


![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

